molecular formula C16H9NO5 B6576740 3-(4-nitrobenzoyl)-2H-chromen-2-one CAS No. 64267-14-7

3-(4-nitrobenzoyl)-2H-chromen-2-one

Cat. No.: B6576740
CAS No.: 64267-14-7
M. Wt: 295.25 g/mol
InChI Key: UZHUWERFNUBSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrobenzoyl)-2H-chromen-2-one is an organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzoyl)-2H-chromen-2-one typically involves the condensation of 4-nitrobenzoyl chloride with 2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic attack of the chromenone on the benzoyl chloride. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrobenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 3-(4-aminobenzoyl)-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-nitrobenzoyl)-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also inhibit enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminobenzoyl)-2H-chromen-2-one: Similar structure but with an amino group instead of a nitro group.

    3-(4-methylbenzoyl)-2H-chromen-2-one: Similar structure but with a methyl group instead of a nitro group.

    3-(4-chlorobenzoyl)-2H-chromen-2-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-(4-nitrobenzoyl)-2H-chromen-2-one makes it more reactive compared to its analogs. This reactivity can be exploited in various chemical reactions and biological applications, making it a valuable compound in research and industry .

Biological Activity

3-(4-nitrobenzoyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromene backbone with a nitrobenzoyl substituent at the 3-position. This configuration is crucial for its biological activity, as the nitro group can enhance interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various coumarin derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM . The presence of the nitro group is believed to enhance its lipophilicity, facilitating better membrane interaction and penetration into bacterial cells.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Efflux Pumps : This compound has been shown to inhibit NorA and MepA efflux pumps in S. aureus, enhancing the efficacy of co-administered antibiotics like fluoroquinolones .
  • Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, leading to increased apoptosis rates .
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, contributing to oxidative stress in cancer cells, which is a known mechanism for triggering cell death .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several coumarins, including this compound. The study reported that this compound reduced MIC values significantly when combined with standard antibiotics, suggesting a synergistic effect that could be harnessed for therapeutic use against resistant bacterial strains .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, confirming its potential as an anticancer agent .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeMIC (μM)Mechanism
AntimicrobialStaphylococcus aureus20Inhibition of efflux pumps
AntimicrobialPseudomonas aeruginosa30Enhanced membrane interaction
AnticancerBreast Cancer Cells-Induction of apoptosis via caspase activation
AnticancerColon Cancer Cells-ROS generation leading to oxidative stress

Properties

IUPAC Name

3-(4-nitrobenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO5/c18-15(10-5-7-12(8-6-10)17(20)21)13-9-11-3-1-2-4-14(11)22-16(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUWERFNUBSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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